N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
Overview
Description
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
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Biological Activity
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a compound with potential biological activities that have garnered interest in pharmacological research. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: N-methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
- Molecular Formula: C₈H₁₅Cl₂N₃
- Molecular Weight: 224.13 g/mol
- CAS Number: 1201633-63-7
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by methylation and salt formation with hydrochloric acid. The detailed synthetic pathway remains proprietary and is often optimized for yield and purity.
Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it could act as a modulator of muscarinic receptors, which are implicated in numerous neurological disorders. Muscarinic agonists have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling in the brain .
Key Mechanisms:
- Muscarinic Receptor Activation: Potential agonist activity at M(1), M(2), and M(4) receptors.
- Neuroprotective Effects: May exhibit neuroprotective properties through modulation of neurotransmitter release.
Pharmacological Studies
Several studies have evaluated the biological activities of this compound:
-
Antimicrobial Activity:
- In vitro assays demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Case Study: A study reported MIC values against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties.
-
Antiproliferative Effects:
- The compound has shown potential antiproliferative effects against cancer cell lines such as Hela and A549.
- Case Study: In vitro tests indicated IC50 values suggesting moderate to high antiproliferative activity.
Data Table: Biological Activity Summary
Safety and Toxicology
The compound is classified as an irritant. Safety data sheets recommend handling it with care to prevent skin or eye contact. Long-term toxicity studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMSOCTZENKSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658000 | |
Record name | N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-31-8 | |
Record name | N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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